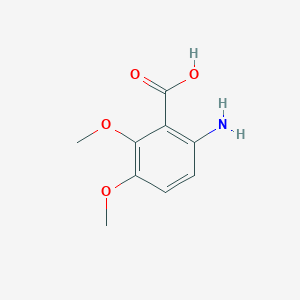
6-amino-2,3-dimethoxybenzoic acid
Vue d'ensemble
Description
6-amino-2,3-dimethoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dimethoxy-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 6-amino-2,3-dimethoxy-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2,3-dimethoxy-benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
6-amino-2,3-dimethoxy-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-2,3-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzoic Acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-methoxybenzoic Acid: Similar structure but with only one methoxy group, which can affect its reactivity and applications.
3-Amino-2,6-dimethoxybenzoic Acid: Different positioning of the amino group, leading to variations in chemical behavior.
Uniqueness
6-amino-2,3-dimethoxy-benzoic acid is unique due to the specific arrangement of its functional groups, which provides distinct reactivity and potential applications compared to its similar compounds. The presence of both amino and methoxy groups in specific positions on the benzene ring allows for a wide range of chemical modifications and interactions.
Propriétés
Numéro CAS |
5653-51-0 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
6-amino-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
Clé InChI |
LPDRGWOTVNVWNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)








![2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE](/img/structure/B8752382.png)

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-](/img/structure/B8752402.png)

